4-(3-Chloro-2-cyanoanilino)phenyl acetate
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Description
Scientific Research Applications
Synthesis and Medicinal Chemistry
4-(3-Chloro-2-cyanoanilino)phenyl acetate has been implicated in the synthesis of various organic compounds, offering potential pathways for the development of pharmaceuticals and chemicals. For example, the compound has been used as a precursor in the synthesis of 4-phenyl-2-butanone, an important intermediate for producing medicine to diminish inflammation and codeine (Zhang, 2005). Similarly, asymmetric synthesis using microbial reductases has shown its utility in producing chiral alcohols, which are crucial for antidepressant drug synthesis, demonstrating the compound's versatility in medicinal chemistry (Choi et al., 2010).
Material Science and Catalysis
In material science, the compound has been explored for its applications in the formation of metal complexes and in catalysis. For instance, cyclometalated complexes involving similar phenyl acetate structures have been studied for their photophysical properties and their potential use in light-emitting devices and as catalysts in organic synthesis (Schneider et al., 2009). This highlights the importance of such compounds in developing new materials with specific optical and electronic properties.
Analytical and Spectroscopic Studies
Analytical and spectroscopic techniques have also been applied to compounds like this compound, providing insights into their structural and electronic characteristics. For example, FT-IR, FT-Raman, and DFT calculations have been utilized to analyze the vibrational wavenumbers and predict infrared intensities and Raman activities, which are essential for understanding the molecular structure and interactions of these compounds (Madhavan et al., 2009).
Drug Design and Pharmacokinetics
The compound's role in drug design and pharmacokinetics has been noted, particularly through studies focusing on its interaction with biological molecules. Insights into the binding of thiosemicarbazone derivatives with human serum albumin, for instance, have implications for understanding the pharmacokinetic mechanism of drugs derived from or related to this compound (Karthikeyan et al., 2016).
Properties
IUPAC Name |
[4-(3-chloro-2-cyanoanilino)phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c1-10(19)20-12-7-5-11(6-8-12)18-15-4-2-3-14(16)13(15)9-17/h2-8,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWZABSWHGHNOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)NC2=C(C(=CC=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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